(Lys7)-Phalloidin

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

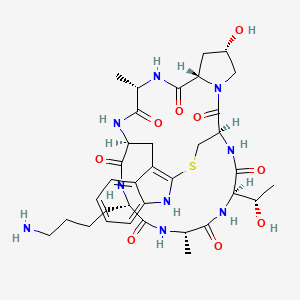

(Lys7)-ファロイジンは、タマゴテングタケ(Amanita phalloides)から得られる毒素であるファロイジンの修飾型です。タマゴテングタケは、一般的にデスメーカーキノコとして知られています。ファロイジンは、真核細胞に見られるフィラメント状タンパク質であるF-アクチンに特異的に結合し、それを安定化して脱重合を阻止します。この特性により、(Lys7)-ファロイジンは、アクチン動力学や細胞骨格構造を研究する細胞生物学における貴重なツールとなっています。

準備方法

合成経路と反応条件

(Lys7)-ファロイジンの合成は、ファロイジン分子を修飾して7位にリジン残基を導入することで行われます。これは、ペプチドや小タンパク質の合成によく用いられる固相ペプチド合成(SPPS)によって達成することができます。このプロセスは、一般的に以下の手順を含みます。

カップリング: アミノ酸は、樹脂結合ペプチド鎖に逐次的に付加されます。

脱保護: アミノ酸上の保護基は、次のカップリング反応を可能にするために除去されます。

切断: 完成したペプチドは樹脂から切断され、精製されます。

工業生産方法

(Lys7)-ファロイジンの工業生産は、同様の合成経路に従う可能性がありますが、より大規模に行われます。これには、収率と純度を最大限に高めるための反応条件の最適化、ならびに一貫性と安全性を確保するための厳格な品質管理措置の実施が含まれます。

化学反応の分析

反応の種類

(Lys7)-ファロイジンは、以下を含むさまざまな化学反応を起こす可能性があります。

酸化: リジン残基は、アルデヒドまたはカルボン酸を形成するように酸化される可能性があります。

還元: 還元反応は、分子内のジスルフィド結合をチオールに変換することができます。

置換: リジン残基は、求核置換反応に関与し、アミノ基を他の官能基で置き換えることができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。

還元: ジチオスレイトール(DTT)またはトリス(2-カルボキシエチル)ホスフィン(TCEP)などの還元剤が頻繁に使用されます。

置換: 求核置換反応は、ハロアルカンやアシルクロリドなどの試薬を使用して実施することができます。

主な生成物

これらの反応の主な生成物は、使用される特定の条件と試薬によって異なります。例えば、リジン残基の酸化は、リジンアルデヒドまたはリジンカルボン酸を生成する可能性があり、ジスルフィド結合の還元は、遊離のチオール基をもたらします。

科学研究への応用

(Lys7)-ファロイジンは、細胞生物学、生化学、医学の分野において、特に科学研究において幅広い用途を持っています。

細胞生物学: 固定細胞内のF-アクチンを染色して可視化するために使用され、研究者は細胞骨格の組織と動態を研究することができます。

生化学: (Lys7)-ファロイジンは、アクチンと他のタンパク質間の相互作用を調査したり、さまざまな薬物がアクチン重合に及ぼす影響を研究するために使用することができます。

医学: (Lys7)-ファロイジンの細胞毒性効果の研究は、増殖と転移のためにアクチン動力学に依存する癌細胞を標的にするなど、潜在的な治療的用途に関する洞察を提供することができます。

産業: バイオテクノロジー産業では、(Lys7)-ファロイジンは診断アッセイや画像化技術の開発に使用することができます。

科学的研究の応用

(Lys7)-Phalloidin has a wide range of applications in scientific research, particularly in the fields of cell biology, biochemistry, and medicine:

Cell Biology: It is used to stain and visualize F-actin in fixed cells, allowing researchers to study the organization and dynamics of the cytoskeleton.

Biochemistry: this compound can be used to investigate the interactions between actin and other proteins, as well as to study the effects of various drugs on actin polymerization.

Medicine: Research into the cytotoxic effects of this compound can provide insights into potential therapeutic applications, such as targeting cancer cells that rely on actin dynamics for proliferation and metastasis.

Industry: In the biotechnology industry, this compound can be used in the development of diagnostic assays and imaging techniques.

作用機序

(Lys7)-ファロイジンは、真核細胞の細胞骨格に見られるアクチンの重合形態であるF-アクチンに結合することで作用します。この結合は、アクチンフィラメントを安定化し、その脱重合を防ぎ、細胞内のF-アクチンの蓄積につながります。アクチンフィラメントの安定化は、細胞分裂、運動性、細胞内輸送など、さまざまな細胞プロセスを阻害する可能性があります。(Lys7)-ファロイジンの主要な分子標的はアクチンフィラメントであり、その結合部位はアクチンモノマーの疎水性溝内に位置しています。

類似化合物との比較

類似化合物

ファロイジン: (Lys7)-ファロイジンの母体化合物であるファロイジンもF-アクチンに結合して安定化させます。 (Lys7)-ファロイジンは、追加のリジン残基を持っています。これは、溶解性の向上や結合親和性の変化など、異なる特性を与える可能性があります。

ジャスプラキノリド: もう1つのアクチン安定化化合物であるジャスプラキノリドは、F-アクチンに結合してその重合を促進します。(Lys7)-ファロイジンとは異なり、ジャスプラキノリドはアクチン核形成を引き起こすこともできます。

シトカラシン: これらの化合物は、アクチンフィラメントのバーブドエンドに結合してその重合を阻害します。 (Lys7)-ファロイジンとは異なる作用機序を持ちますが、アクチン動力学を研究するためにも使用されます。

独自性

(Lys7)-ファロイジンは、リジン残基で特異的に修飾されているため、その溶解性を向上させ、結合特性を変える可能性があります。この修飾により、特にアクチン動力学の精密な制御を必要とする研究において、研究におけるより汎用性の高い用途が可能になります。

特性

分子式 |

C35H49N9O9S |

|---|---|

分子量 |

771.9 g/mol |

IUPAC名 |

(1S,14R,18S,20S,23S,28S,31S,34R)-28-(4-aminobutyl)-18-hydroxy-34-[(1S)-1-hydroxyethyl]-23,31-dimethyl-12-thia-10,16,22,25,27,30,33,36-octazapentacyclo[12.11.11.03,11.04,9.016,20]hexatriaconta-3(11),4,6,8-tetraene-15,21,24,26,29,32,35-heptone |

InChI |

InChI=1S/C35H49N9O9S/c1-16-28(47)40-24-13-21-20-8-4-5-9-22(20)42-34(21)54-15-25(35(53)44-14-19(46)12-26(44)32(51)38-16)41-33(52)27(18(3)45)43-29(48)17(2)37-30(49)23(39-31(24)50)10-6-7-11-36/h4-5,8-9,16-19,23-27,42,45-46H,6-7,10-15,36H2,1-3H3,(H,37,49)(H,38,51)(H,39,50)(H,40,47)(H,41,52)(H,43,48)/t16-,17-,18-,19-,23-,24-,25-,26-,27+/m0/s1 |

InChIキー |

NEZTXJGARSCQRM-OYPRAPQASA-N |

異性体SMILES |

C[C@H]1C(=O)N[C@H]2CC3=C(NC4=CC=CC=C34)SC[C@@H](C(=O)N5C[C@H](C[C@H]5C(=O)N1)O)NC(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC2=O)CCCCN)C)[C@H](C)O |

正規SMILES |

CC1C(=O)NC2CC3=C(NC4=CC=CC=C34)SCC(C(=O)N5CC(CC5C(=O)N1)O)NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CCCCN)C)C(C)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。